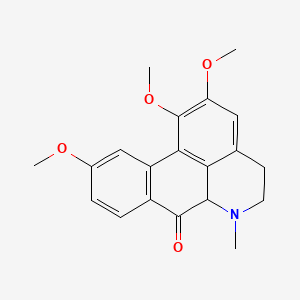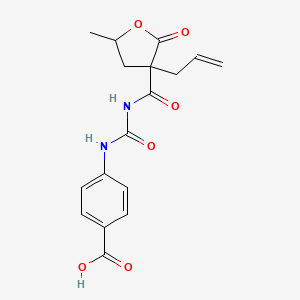![molecular formula C22H14N2S B13731071 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is an organic compound with the molecular formula C22H14N2S. It is a derivative of dibenzo[b,d]thiophene, where two pyridinyl groups are attached at the 2 and 8 positions of the dibenzo[b,d]thiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene typically involves the functionalization of dibenzo[b,d]thiophene. One common method includes the reaction of dibenzo[b,d]thiophene with pyridine derivatives under specific conditions. For instance, the reaction can be carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dibenzo[b,d]thiophene is reacted with pyridinyl boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridinyl groups or the thiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridinyl groups or the thiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridinyl or thiophene moieties .
Scientific Research Applications
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene has several scientific research applications:
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Chemical Sensors: Its ability to coordinate with metal ions makes it useful in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is largely dependent on its application. In the context of MOFs and COFs, the compound acts as a ligand that coordinates with metal ions to form porous structures. In OLEDs and OPVs, it functions as an electron-transporting material, facilitating the movement of electrons through the device .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]thiophene: The parent compound without the pyridinyl groups.
2,8-Di(pyridin-3-yl)dibenzo[b,d]thiophene: A similar compound with pyridinyl groups at different positions.
2,8-Di(pyridin-2-yl)dibenzo[b,d]thiophene: Another isomer with pyridinyl groups at the 2 and 8 positions.
Uniqueness
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is unique due to the specific positioning of the pyridinyl groups, which can influence its electronic properties and coordination behavior. This makes it particularly suitable for applications in materials science and organic electronics, where precise control over molecular structure is crucial .
Properties
Molecular Formula |
C22H14N2S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(8-pyridin-4-yldibenzothiophen-2-yl)pyridine |
InChI |
InChI=1S/C22H14N2S/c1-3-21-19(13-17(1)15-5-9-23-10-6-15)20-14-18(2-4-22(20)25-21)16-7-11-24-12-8-16/h1-14H |
InChI Key |
RUYQRQKCZSWGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C4=C(S2)C=CC(=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)




![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)


![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)


![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)
